molecular formula C8H7BrN2OS B1384024 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine CAS No. 2173068-96-5

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine

Cat. No. B1384024
CAS RN: 2173068-96-5
M. Wt: 259.13 g/mol
InChI Key: DVWMMGOQPWHXRO-UHFFFAOYSA-N
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Description

“2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as thiazolopyridines . These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring (a ring with one sulfur atom, one nitrogen atom, and three carbon atoms) fused to a pyridine ring (a ring with one nitrogen atom and five carbon atoms). It also has a bromine atom, a methoxy group (-OCH3), and a methyl group (-CH3) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without halogens. The methoxy group could influence the compound’s solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Theoretical Studies

  • A study focused on the molecular structure of a similar compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine. This research involved single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations were carried out using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, providing insights into vibrational frequencies, structural parameters, and molecular electrostatic potential maps (Gumus et al., 2018).

Synthesis Techniques

  • There has been significant research into the synthesis of related compounds like oxazolo[5,4-b]pyridines and 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. These studies demonstrate the methods for synthesizing these compounds and explore the potential applications in various fields, such as pharmaceuticals (Gelmi et al., 1992), (Palamarchuk et al., 2019).

Biological Activities

  • Research has also been conducted on the biological activities of compounds like isothiazolo[5,4-b]pyridines. These studies have revealed that certain derivatives possess anticonvulsant properties, hinting at potential applications in the treatment of neurological disorders (Paronikyan et al., 2002).

Synthesis of Related Heterocyclic Systems

  • Further studies have explored the synthesis of related heterocyclic systems such as isothiazolopyridines and pyridothiazines using both conventional chemical methods and modern microwave techniques. These compounds have been noted for their valuable biological activities (Youssef et al., 2012).

Fluorescent Sensor Development

  • A novel study focused on the synthesis of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5′,4′-e]pyridine as a fluorescent sensor. This compound was found to have potential applications in detecting water pollution by certain metal ions and protons (Darabi et al., 2016).

properties

IUPAC Name

2-bromo-5-methoxy-7-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-4-3-5(12-2)10-7-6(4)11-8(9)13-7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMMGOQPWHXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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